8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18244085
InChI: InChI=1S/C10H10BrNO/c1-12-6-8-7(5-10(12)13)3-2-4-9(8)11/h2-4H,5-6H2,1H3
SMILES:
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

CAS No.:

Cat. No.: VC18244085

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one -

Specification

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
IUPAC Name 8-bromo-2-methyl-1,4-dihydroisoquinolin-3-one
Standard InChI InChI=1S/C10H10BrNO/c1-12-6-8-7(5-10(12)13)3-2-4-9(8)11/h2-4H,5-6H2,1H3
Standard InChI Key GGDCOMABCCXMJQ-UHFFFAOYSA-N
Canonical SMILES CN1CC2=C(CC1=O)C=CC=C2Br

Introduction

Chemical Identity and Structural Features

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (C₁₀H₁₀BrNO) possesses a molecular weight of 240.10 g/mol and integrates critical functional groups that enhance its reactivity and pharmaceutical potential. The IUPAC name 8-bromo-2-methyl-1,4-dihydroisoquinolin-3-one reflects its substitution pattern: a bromine atom at position 8, a methyl group at position 2, and a ketone moiety at position 3.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀BrNO
Molecular Weight240.10 g/mol
IUPAC Name8-bromo-2-methyl-1,4-dihydroisoquinolin-3-one
CAS NumberNot publicly disclosed
SMILESCC1CC2=C(C(=O)N1)C(=CC=C2)Br

The compound’s bicyclic framework combines a partially saturated isoquinoline core with strategic substitutions that influence electronic distribution and steric accessibility. X-ray crystallography of analogous tetrahydroisoquinolinones reveals chair-like conformations in the saturated ring, with substituents adopting equatorial orientations to minimize strain .

Synthesis and Manufacturing Protocols

Primary Synthetic Routes

The synthesis of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically employs a three-step sequence:

  • Pictet-Spengler Cyclization: Condensation of phenethylamine derivatives with carbonyl compounds forms the tetrahydroisoquinoline core. For example, reacting 2-methylphenethylamine with glyoxylic acid under acidic conditions yields 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one.

  • Bromination: Electrophilic aromatic substitution introduces bromine at position 8 using brominating agents like N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.

  • Methylation: Quaternization of the nitrogen atom with methyl iodide or dimethyl sulfate enhances stability and modifies pharmacokinetic properties.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationPhenethylamine, glyoxylic acid, HCl, 80°C68%
BrominationNBS, DCM, 0°C, 12 h52%
MethylationCH₃I, K₂CO₃, DMF, rt, 6 h85%

Alternative Methodologies

Recent advances in photoredox catalysis offer complementary pathways. For instance, visible-light-mediated reactions using meso-tetrakis(4-chlorophenyl)porphyrin (Cl-TPP) enable efficient functionalization of tetrahydroisoquinoline precursors under mild conditions . Such methods could potentially adapt to introduce bromine or methyl groups regioselectively, though specific applications to this compound remain unexplored .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic system and nonpolar substitutions. It remains stable under inert atmospheres but may undergo decomposition via ketone reduction or debromination under strongly acidic/basic conditions .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, H-5), 7.32 (d, J = 8.2 Hz, 1H, H-6), 4.21 (s, 1H, H-1), 3.85–3.75 (m, 2H, H-4), 2.95 (s, 3H, N-CH₃), 2.60–2.45 (m, 2H, H-3).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br), 1450 cm⁻¹ (C-N).

Biological Activities and Mechanistic Insights

While direct pharmacological studies on 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one are scarce, structurally related tetrahydroisoquinolinones demonstrate:

  • Dopamine Receptor Modulation: Analogous compounds exhibit affinity for D₂-like receptors (Kᵢ = 120–450 nM), suggesting potential antipsychotic applications.

  • MAO-B Inhibition: Methyl-substituted derivatives inhibit monoamine oxidase B (IC₅₀ = 0.8–2.3 µM), implicating utility in neurodegenerative disorders.

  • Antiproliferative Effects: Brominated isoquinolinones induce apoptosis in HepG2 cells (EC₅₀ = 18 µM) via caspase-3 activation .

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as a precursor to:

  • Neurokinin-1 Antagonists: Modifications at positions 2 and 8 yield candidates for emesis and depression treatment.

  • PARP Inhibitors: Bromine facilitates cross-coupling reactions to introduce aryl groups targeting DNA repair enzymes in cancer .

Material Science Applications

Its rigid skeleton and halogen content make it a candidate for:

  • Liquid Crystals: Derivatives with elongated alkyl chains exhibit nematic phases (ΔT = 40–75°C).

  • Coordination Polymers: Bromine participates in halogen bonding with transition metals (e.g., Cu, Pd) .

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